molecular formula C15H17NO3S B231786 N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide

N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide

Cat. No. B231786
M. Wt: 291.4 g/mol
InChI Key: ANXJHQPAJDVVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide, also known as sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential use in cancer prevention and treatment. Sulindac was first synthesized in 1965 and was approved by the US Food and Drug Administration (FDA) in 1978 for the treatment of rheumatoid arthritis and osteoarthritis.

Mechanism Of Action

Sulindac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that promote inflammation and pain. Sulindac is a nonselective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes. However, N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide has been shown to have a higher affinity for COX-2 than COX-1, which may contribute to its anticancer activity.

Biochemical And Physiological Effects

In addition to its anti-inflammatory and anticancer effects, N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide has been shown to have other biochemical and physiological effects. Studies have shown that N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide can inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. Sulindac has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.

Advantages And Limitations For Lab Experiments

Sulindac has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other anticancer drugs. Sulindac has also been shown to have low toxicity in animal studies. However, N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide has several limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Sulindac also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide. One area of research is the development of novel N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide derivatives with improved anticancer activity and pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide treatment. Additionally, there is a need for clinical trials to determine the optimal dose and duration of N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide treatment for cancer prevention and treatment.

Synthesis Methods

Sulindac can be synthesized through a multistep process starting from 2,4-dimethylphenol and 4-methylbenzenesulfonyl chloride. The first step involves the formation of an intermediate, which is then reacted with 2-hydroxy-4,5-dimethylbenzoyl chloride to yield N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide.

Scientific Research Applications

Sulindac has been extensively studied for its potential use in cancer prevention and treatment. Studies have shown that N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide can inhibit the growth of various cancer cell lines, including colon, breast, lung, and prostate cancer cells. Sulindac has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels that supply tumors with nutrients).

properties

Product Name

N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H17NO3S/c1-10-4-6-13(7-5-10)20(18,19)16-14-8-11(2)12(3)9-15(14)17/h4-9,16-17H,1-3H3

InChI Key

ANXJHQPAJDVVCM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C(=C2)C)C)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C(=C2)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.